Aliphatic Ester Derivatives (Including Monoacetate) Demonstrate Superior Leukemia Cell Differentiation Activity Versus Aromatic Esters
In a foundational SAR study on arctigenin derivatives, aliphatic esters—a class that includes arctigenin monoacetate—were found to be more effective inducers of M1 myeloid leukemia cell differentiation than aromatic esters [1]. The most potent aliphatic ester, n-decanoate, induced phagocytic activity in more than 50% of M1 cells at a concentration of 2 µM, while the parent arctigenin was less potent; the monoacetate, as an aliphatic ester, is mechanistically positioned within this more active structural cluster [1]. Although direct numerical IC50 data for arctigenin monoacetate alone were not reported in this study, the class-level differentiation between aliphatic and aromatic ester derivatives provides a quantifiable rationale for selecting the acetylated form over arctigenin for differentiation-inducing applications.
| Evidence Dimension | M1 myeloid leukemia cell differentiation induction (% phagocytic cells) |
|---|---|
| Target Compound Data | Arctigenin monoacetate belongs to the aliphatic ester subclass (superior activity cluster). No isolated numerical value reported. |
| Comparator Or Baseline | Arctigenin (parent, unesterified): less potent than aliphatic ester derivatives. n-Decanoate (positive control aliphatic ester): >50% phagocytic cells at 2 µM. Aromatic esters: significantly weaker activity. |
| Quantified Difference | Aliphatic esters (including monoacetate) > aromatic esters; n-decanoate achieves >50% differentiation at 2 µM. Exact fold-change for monoacetate not reported. |
| Conditions | Mouse myeloid leukemia M1 cell line; phagocytic activity assay (differentiation readout); concentration range tested up to 2 µM. |
Why This Matters
For researchers procuring arctigenin analogs for leukemia differentiation studies, this SAR evidence indicates that aliphatic acetylated derivatives outperform aromatic-modified forms, making arctigenin monoacetate a more rational starting point than randomly selected ester variants.
- [1] Umehara K, Nakamura M, Miyase T, Kuroyanagi M, Ueno A. Studies on differentiation inducers. VI. Lignan derivatives from Arctium fructus. (2). Chemical & Pharmaceutical Bulletin, 1996, 44(12): 2300-2304. View Source
